molecular formula C5H4Cl2FIN2 B6213082 2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride CAS No. 2731011-38-2

2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride

Cat. No.: B6213082
CAS No.: 2731011-38-2
M. Wt: 308.90 g/mol
InChI Key: WYANJSUAQOFTLT-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H3ClFIN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of halogen atoms (chlorine, fluorine, and iodine) attached to the pyridine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 2-chloro-3-fluoro-5-iodopyridin-4-amine can be synthesized by sequential halogenation reactions, where each halogen is introduced under specific conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodopyridin-4-amine: Similar structure but lacks the fluorine atom.

    3-fluoro-5-iodopyridin-4-amine: Similar structure but lacks the chlorine atom.

    2-chloro-3-fluoropyridin-4-amine: Similar structure but lacks the iodine atom.

Uniqueness

2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride is unique due to the presence of all three halogens (chlorine, fluorine, and iodine) on the pyridine ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-fluoro-5-iodopyridin-4-amine hydrochloride involves the introduction of a chlorine atom, a fluorine atom, and an iodine atom onto a pyridine ring, followed by the conversion of the resulting amine to its hydrochloride salt.", "Starting Materials": [ "2-aminopyridine", "sodium iodide", "sodium nitrite", "hydrochloric acid", "sodium chloride", "sodium fluoride", "sodium hypochlorite" ], "Reaction": [ "Step 1: Nitration of 2-aminopyridine with sodium nitrite and hydrochloric acid to form 2-nitropyridine", "Step 2: Reduction of 2-nitropyridine with sodium iodide to form 2-amino-3-iodopyridine", "Step 3: Chlorination of 2-amino-3-iodopyridine with sodium hypochlorite to form 2-amino-3-chloro-5-iodopyridine", "Step 4: Fluorination of 2-amino-3-chloro-5-iodopyridine with sodium fluoride to form 2-chloro-3-fluoro-5-iodopyridine", "Step 5: Conversion of 2-chloro-3-fluoro-5-iodopyridine to its hydrochloride salt with hydrochloric acid and sodium chloride" ] }

CAS No.

2731011-38-2

Molecular Formula

C5H4Cl2FIN2

Molecular Weight

308.90 g/mol

IUPAC Name

2-chloro-3-fluoro-5-iodopyridin-4-amine;hydrochloride

InChI

InChI=1S/C5H3ClFIN2.ClH/c6-5-3(7)4(9)2(8)1-10-5;/h1H,(H2,9,10);1H

InChI Key

WYANJSUAQOFTLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)I.Cl

Purity

95

Origin of Product

United States

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